Molybdenum pentakis(2-ethylhexanolate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93840-01-8 |
|---|---|
Molecular Formula |
C40H85MoO5-5 |
Molecular Weight |
742.0 g/mol |
IUPAC Name |
2-ethylhexan-1-olate;molybdenum |
InChI |
InChI=1S/5C8H17O.Mo/c5*1-3-5-6-8(4-2)7-9;/h5*8H,3-7H2,1-2H3;/q5*-1; |
InChI Key |
FDWVTPMRJGBAJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Mo] |
Origin of Product |
United States |
Advanced Characterization of Molybdenum Pentakis 2 Ethylhexanolate Coordination Complexes
Spectroscopic Probes for Electronic and Molecular Structure Elucidation
Spectroscopic methods are indispensable for probing the intricate electronic and vibrational properties of molybdenum complexes. These techniques provide insights into oxidation states, ligand-metal interactions, and the local coordination environment of the molybdenum center.
Electronic Absorption Spectroscopy for Molybdenum Oxidation States
Electronic absorption (UV-Visible) spectroscopy is a fundamental tool for determining the oxidation state of the molybdenum atom in Molybdenum pentakis(2-ethylhexanolate). Different oxidation states of molybdenum, such as Mo(V) and Mo(VI), exhibit characteristic electronic transitions that result in distinct absorption bands. For instance, Mo(V) complexes, which have a d¹ electronic configuration, often display d-d transitions and ligand-to-metal charge transfer (LMCT) bands. In contrast, Mo(VI) complexes are d⁰ and their spectra are typically dominated by LMCT bands. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands.
| Molybdenum Species | Typical Absorption Bands (nm) | Electronic Transition |
| Mo(V) | 400-500 | d-d transitions |
| Mo(V) | 250-350 | Ligand-to-Metal Charge Transfer (LMCT) |
| Mo(VI) | 200-300 | Ligand-to-Metal Charge Transfer (LMCT) |
Vibrational Spectroscopies (FT-IR, Raman) for Ligand-Metal Interactions
Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are powerful techniques for investigating the coordination of the 2-ethylhexanolate ligands to the molybdenum center. The vibrational spectra reveal characteristic bands corresponding to the stretching and bending modes of the carboxylate group and the Mo-O bonds. Upon coordination, the frequencies of the C=O and C-O stretching vibrations of the 2-ethylhexanolate ligand are altered compared to the free ligand. The appearance of new vibrational modes in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the Mo-O stretching and bending vibrations, providing direct evidence of ligand-metal bond formation. The analysis of these vibrational frequencies allows for the determination of the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate).
X-ray Absorption Spectroscopy (XAS) for Molybdenum Active Site Structures
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed information about the local geometric and electronic structure of the molybdenum active site. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry of the molybdenum atom. The EXAFS region yields precise measurements of Mo-O bond distances and the number of coordinating oxygen atoms. This technique is particularly valuable as it can be applied to non-crystalline samples.
Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Molybdenum Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for the detection and characterization of paramagnetic species. In the context of Molybdenum pentakis(2-ethylhexanolate), EPR is primarily used to study Mo(V) centers, which possess an unpaired electron (S=1/2). The EPR spectrum provides the g-tensor and hyperfine coupling constants, which are sensitive to the electronic structure and the coordination environment of the Mo(V) ion. These parameters can elucidate the nature of the orbitals containing the unpaired electron and the extent of delocalization onto the ligands.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present in a sample. For Molybdenum pentakis(2-ethylhexanolate), XPS can definitively identify the oxidation state of molybdenum by measuring the binding energy of the Mo 3d core level electrons. Different oxidation states of molybdenum will exhibit a shift in the Mo 3d binding energy, allowing for their differentiation. This technique is also capable of providing information about the surface composition and the presence of any surface contaminants.
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are indispensable for gaining insights into the molecular and electronic structures of complex coordination compounds. These approaches allow for the prediction of properties that can be challenging to determine experimentally.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For molybdenum complexes, DFT can elucidate the nature of metal-ligand bonding, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
Studies on related molybdenum alkoxide and carboxylate complexes provide a framework for what could be expected for Molybdenum pentakis(2-ethylhexanolate). For instance, DFT calculations on the homoleptic Mo(V) alkoxide complex, penta-tert-butoxymolybdenum, have shown that the geometry is intermediate between square pyramidal and trigonal bipyramidal, leading to inequivalent oxygen atoms. nih.gov Such calculations, calibrated against experimental spectra (IR, UV/vis, MCD, EPR), can accurately describe the geometric and electronic structures. nih.gov The electronic structure of asymmetric metal-metal multiple bonds in d2-d6 molybdenum phosphine-alkoxide complexes has also been successfully investigated using DFT. acs.org
Furthermore, DFT studies on oxo-carboxylato-molybdenum(VI) bis-dithiolene complexes have revealed the presence of a Mo–Sdithiolene π-bonding interaction between the Mo(dxy) redox active molecular orbital and a cis S(pz) donor orbital on one of the dithiolene ligands. rsc.org This type of analysis would be invaluable in understanding the electronic interactions within Molybdenum pentakis(2-ethylhexanolate). DFT can also be used to model the reactivity of these complexes. For example, computational studies on molybdenum-amino acid complexes have been used to understand the redox behavior and the mechanism of substrate oxidation, with population analysis showing that the molybdenum d-orbital contributes significantly to the LUMO, indicating that oxidation is metal-based. researchgate.net
A hypothetical DFT study on Molybdenum pentakis(2-ethylhexanolate) would likely focus on optimizing the molecular geometry, calculating vibrational frequencies to compare with experimental IR and Raman spectra, and analyzing the frontier orbitals to predict its reactivity as a precursor, for instance, in chemical vapor deposition processes.
Table 1: Representative DFT-Calculated Parameters for Analogous Molybdenum Complexes
| Complex/System | Calculated Property | Value/Observation | Reference |
| Penta-tert-butoxymolybdenum | Molecular Geometry | Intermediate between square pyramidal and trigonal bipyramidal | nih.gov |
| Penta-tert-butoxymolybdenum | O3–Mo–O1 angle | 135.7° (distortion from ideal geometries) | nih.gov |
| Molybdenum-amino acid complexes | LUMO Composition | >50% molybdenum d-orbital character | researchgate.net |
| Molybdenum-amino acid complexes | Mo-S distance (sulfhydryl) | Longer than in the sulfide (B99878) intermediate, supporting hydride transfer mechanism | researchgate.net |
| Oxo-carboxylato-molybdenum(VI) bis-dithiolene | Electronic Interaction | Mo–Sdithiolene π-bonding between Mo(dxy) and S(pz) orbitals | rsc.org |
Molecular Dynamics Simulations of Molybdenum Precursor Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a precursor like Molybdenum pentakis(2-ethylhexanolate), MD simulations can provide critical insights into its behavior in solution or in the gas phase during a deposition process. These simulations can model solvation effects, conformational changes of the ligands, and the initial stages of precursor decomposition or aggregation.
While specific MD simulations for Molybdenum pentakis(2-ethylhexanolate) are not documented, studies on related systems highlight the potential of this technique. For instance, MD simulations have been employed to study the structural and atomic transport properties of liquid molybdenum at high temperatures, providing data on pair correlation functions, structure factors, and transport coefficients like viscosity and self-diffusion. scispace.com Although this deals with the bulk metal, the force fields developed could be adapted for organometallic precursors.
More relevantly, MD simulations of peptide carboxylate hydration have demonstrated the ability to accurately model the solvation of carboxylate groups, yielding results in good agreement with experimental data. nih.gov This approach could be extended to model the interaction of the 2-ethylhexanolate ligands of the molybdenum complex with various solvents, which is crucial for understanding its solubility and stability in solution-based deposition techniques. The simulations could predict how the flexible ethylhexyl chains behave, whether they shield the molybdenum center, and how they influence intermolecular interactions, which in turn affect the viscosity and transport properties of the precursor solution.
A hypothetical MD simulation of Molybdenum pentakis(2-ethylhexanolate) could involve placing the molecule in a simulation box with a chosen solvent and observing its dynamics over nanoseconds. Key outputs would include radial distribution functions between the molybdenum center and solvent molecules, conformational analysis of the 2-ethylhexanolate ligands, and the mean square displacement to calculate diffusion coefficients.
Impedance Spectroscopy for Correlating Electrical Properties with Structural Features
Impedance Spectroscopy is a powerful, non-destructive technique for characterizing the electrical properties of materials and their interfaces. It measures the opposition to the flow of an alternating current as a function of frequency. In the context of molybdenum complexes, impedance spectroscopy can be used to study charge transport mechanisms, conductivity, and dielectric properties, and to correlate these with structural changes, such as ligand coordination and polymerization. nih.gov
Research on molybdenum complexes with Schiff base ligands provides a clear example of the utility of impedance spectroscopy. nih.gov In these studies, the electrical properties of mononuclear and polynuclear dioxidomolybdenum(VI) complexes were examined over a wide range of temperatures and frequencies. nih.gov It was found that all the studied complexes behaved as semiconductors, with their conductivity increasing with temperature. nih.gov Impedance spectroscopy was also used to monitor in situ the structural transformations from mononuclear to polynuclear complexes upon heating. nih.gov
The analysis of impedance data often involves plotting the imaginary part of impedance (Z″) against the real part (Z′) in a Nyquist diagram. The shape of the Nyquist plot can reveal information about the equivalent circuit of the material, which can be modeled to extract parameters such as bulk resistance and capacitance. For instance, in some molybdenum-based materials, the Nyquist plots consist of semicircular arcs that can be attributed to bulk and grain boundary effects. acs.org
For a compound like Molybdenum pentakis(2-ethylhexanolate), which may be used as a precursor for molybdenum oxide or sulfide thin films, impedance spectroscopy could be employed to characterize the electrical properties of the resulting films. The technique could reveal how processing conditions affect the film's conductivity and dielectric constant, providing a valuable tool for optimizing material properties for electronic applications.
Table 2: Representative Impedance Spectroscopy Data for Analogous Molybdenum Complexes
| Complex/System | Measurement Condition | Observation | Inferred Property | Reference |
| Mononuclear [MoO₂(L¹)(MeOH)] | Heating from 30 to 230 °C | Increase in conductivity with temperature | Semiconducting behavior | nih.gov |
| Polynuclear [MoO₂(L¹)]n | Wide range of frequencies and temperatures | Semicircular arc in Nyquist plot | Allows for EEC modeling to determine DC conductivity | nih.gov |
| Molybdenum-doped Cobalt Zinc Ferrite | Increasing frequency | Decrease in the real part of impedance (Z') | Reduction of space charge polarization at higher frequencies | acs.org |
| Molybdenum-doped Cobalt Zinc Ferrite | Increasing temperature at a specific frequency | Decrease in impedance | Thermally activated conduction process | acs.org |
Applications of Molybdenum Pentakis 2 Ethylhexanolate in Materials Science and Engineering
Thin Film Deposition Technologies
The deposition of thin films is a cornerstone of modern materials science, enabling the development of advanced electronic, optical, and catalytic devices. Molybdenum pentakis(2-ethylhexanolate) has been investigated as a precursor in several of these technologies, offering potential advantages in processability and control over the final material's properties.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Molybdenum-Containing Films
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for growing high-quality thin films with precise control over thickness and composition. In a typical MOCVD process, volatile organometallic precursors are transported in the vapor phase to a heated substrate, where they decompose and react to form the desired film.
While MOCVD is a widely used method for depositing molybdenum-containing films, such as molybdenum disulfide (MoS₂), the use of Molybdenum pentakis(2-ethylhexanolate) as a precursor in these processes is not extensively documented in publicly available scientific literature. Research in this area has predominantly focused on other molybdenum precursors, such as molybdenum hexacarbonyl (Mo(CO)₆) and various imido and amido complexes. rsc.org
The initial stages of film growth in MOCVD, namely nucleation and coalescence, are critical in determining the final film quality, including its crystallinity, grain size, and surface morphology. These processes are influenced by a multitude of factors, including the choice of precursor, substrate temperature, pressure, and the flow rates of the reactants and carrier gases.
Detailed studies on the nucleation and coalescence mechanisms specifically involving Molybdenum pentakis(2-ethylhexanolate) are scarce. However, general principles of MOCVD growth for materials like MoS₂ can provide some insight. The process typically begins with the adsorption and diffusion of precursor molecules on the substrate surface. At sufficiently high temperatures, the precursor decomposes, leading to the formation of adatoms that can diffuse and form stable nuclei. These nuclei then grow and eventually coalesce to form a continuous film. The control of nucleation density is crucial; a high density can lead to smaller grain sizes, while a lower density may result in larger, more crystalline domains. researchgate.netmdpi.com
The synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂), has attracted significant attention due to their unique electronic and optoelectronic properties. MOCVD is a promising method for the large-area synthesis of high-quality MoS₂ films. rsc.orguab.cat
While there is extensive research on the MOCVD of MoS₂, the use of Molybdenum pentakis(2-ethylhexanolate) as the molybdenum source is not a commonly reported method. Studies in this area have largely utilized other precursors, such as molybdenum hexacarbonyl and organosulfur compounds as the sulfur source. rsc.orgresearchgate.netuab.cat The development of new precursor chemistries is an ongoing area of research aimed at achieving lower deposition temperatures and improved film quality.
Atomic Layer Deposition (ALD) Utilizing Molybdenum Pentakis(2-ethylhexanolate) as Precursor
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional conformity and thickness control at the atomic level. It is based on sequential, self-limiting surface reactions.
The application of Molybdenum pentakis(2-ethylhexanolate) as a precursor in ALD processes for molybdenum-containing films is not well-documented in scientific literature. Research on ALD of molybdenum and its compounds has explored a variety of other precursors, including molybdenum hexafluoride (MoF₆), molybdenum chlorides (e.g., MoCl₅, MoO₂Cl₂), and other organometallic compounds. boisestate.eduresearchgate.netmdpi.comresearchgate.netgoogle.comelsevierpure.comemdgroup.com The choice of precursor in ALD is critical and requires a compound with sufficient volatility, thermal stability, and reactivity with a co-reactant.
Solution-Based Metal Organic Deposition (MOD) Techniques
Solution-based deposition techniques, such as Metal-Organic Deposition (MOD), offer a simpler and often lower-cost alternative to vacuum-based methods like MOCVD and ALD. In MOD, a solution containing a metal-organic precursor is applied to a substrate, often by spin-coating, followed by a thermal or photochemical treatment to decompose the precursor and form the desired material.
Molybdenum(II) 2-ethylhexanoate (B8288628), a related molybdenum carboxylate, has been successfully employed as a precursor in a solution-based technique known as Photochemical Metal-Organic Deposition (PMOD). In this process, a thin, amorphous film of the precursor is created by spin-casting a solution of the compound onto a substrate. Subsequent exposure to ultraviolet (UV) light causes the ejection of the organic ligands, and the molybdenum is converted into an amorphous oxide film. This method provides a pathway to pattern metal oxide thin films without the need for traditional photolithography.
Fabrication of Advanced Molybdenum-Based Materials
Molybdenum pentakis(2-ethylhexanolate) serves as a valuable precursor for the synthesis of a variety of advanced molybdenum-based materials, including nanoparticles of molybdenum oxides (such as MoO₂ and MoO₃) and molybdenum disulfide (MoS₂). These materials are of significant interest for applications in catalysis, energy storage, and electronics.
The synthesis process often involves the thermal decomposition of the molybdenum precursor in a controlled environment. For instance, in the formation of MoS₂ nanoparticles, the precursor can be decomposed in the presence of a sulfur source at elevated temperatures. This in-situ reaction can produce highly dispersed nanoparticles, which is advantageous for catalytic applications. The organic ligands of the precursor are designed to burn off cleanly, leaving behind the desired molybdenum-based material. The properties of the resulting nanomaterials, such as particle size and morphology, can be influenced by the synthesis conditions, including temperature, reaction time, and the presence of surfactants or capping agents.
The table below summarizes some of the key properties and applications of Molybdenum pentakis(2-ethylhexanolate) in materials science.
| Property/Application | Description |
| Precursor Type | Organometallic (Metallo-organic) |
| Common Form | Liquid |
| Solubility | Soluble in organic solvents |
| Primary Application | Precursor for thin film and nanomaterial synthesis |
| Deposition Techniques | Solution-based methods (e.g., MOD, PMOD) |
| Fabricated Materials | Molybdenum oxides (MoO₂, MoO₃), Molybdenum disulfide (MoS₂) |
| Material Forms | Thin films, Nanoparticles |
Development of High-Temperature Molybdenum Alloys
Molybdenum pentakis(2-ethylhexanolate) serves as a viable precursor for the creation of molybdenum-based alloys, which are prized for their high-temperature strength and stability. The compound's decomposition characteristics allow for the formation of molybdenum metal, which can then be alloyed with other elements. The liquid nature of this precursor facilitates its use in various deposition and synthesis techniques.
The thermal decomposition of Molybdenum pentakis(2-ethylhexanolate) under inert or reducing atmospheres can yield pure molybdenum metal. This process is integral to powder metallurgy and other advanced alloy manufacturing techniques. By carefully controlling the decomposition temperature and atmosphere, the morphology and purity of the resulting molybdenum powder can be tailored to meet the specific requirements of the alloy.
| Property | Description |
| Precursor Form | Liquid |
| Decomposition Atmosphere | Inert or Reducing |
| Primary Decomposition Product | Molybdenum Metal |
| Application in Alloys | Powder Metallurgy, Advanced Alloy Manufacturing |
Synthesis of Molybdenum Carbide-Carbon Composites
A significant application of Molybdenum pentakis(2-ethylhexanolate) is as a single-source precursor for the synthesis of molybdenum carbide-carbon (Mo₂C/C) composites. In this process, the organic ligands of the precursor molecule, the 2-ethylhexanolate groups, serve as the carbon source, while the molybdenum core provides the metallic component. This unique characteristic allows for the formation of an intimate mixture of molybdenum carbide nanoparticles embedded within a carbon matrix.
The synthesis is typically achieved through pyrolysis of the precursor at elevated temperatures, generally between 800 and 1000 degrees Celsius, under an inert atmosphere such as argon or nitrogen. During this high-temperature treatment, the Molybdenum pentakis(2-ethylhexanolate) decomposes, leading to the in-situ reaction between molybdenum and the carbon from the organic ligands to form molybdenum carbide (Mo₂C). The excess carbon from the ligands concurrently forms the surrounding carbon matrix.
The use of a single-source precursor like Molybdenum pentakis(2-ethylhexanolate) offers several advantages. It ensures a uniform and homogeneous distribution of the Mo₂C nanoparticles within the carbon matrix. This controlled microstructure can lead to enhanced material properties, including a high surface area, good electrical conductivity, and improved catalytic activity. This method provides superior control over the final composition and microstructure of the composite compared to conventional methods that rely on separate sources for molybdenum and carbon.
| Parameter | Details |
| Precursor | Molybdenum pentakis(2-ethylhexanolate) |
| Synthesis Method | Pyrolysis |
| Pyrolysis Temperature | 800-1000 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Products | Molybdenum Carbide (Mo₂C) nanoparticles, Carbon Matrix |
| Advantage | Homogeneous distribution of nanoparticles, enhanced material properties |
Integration into Functional Materials Systems
Molybdenum pentakis(2-ethylhexanolate) is also instrumental in the fabrication of various functional materials, including thin films and coatings. Its solubility in organic solvents and its liquid state make it a suitable precursor for a range of deposition techniques.
Techniques such as aerosol-assisted chemical vapor deposition (AACVD) can utilize a solution of Molybdenum pentakis(2-ethylhexanolate). In this method, the precursor solution is aerosolized and then transported to a heated substrate where it decomposes to form a thin film. Alternatively, solution-based methods like spin-coating or dip-coating can be employed, where a film of the precursor is first deposited on a substrate and then subjected to a thermal annealing process to yield the desired material.
Depending on the co-reactants and the specific deposition conditions, such as temperature and atmosphere, a variety of thin films can be produced. In the presence of oxygen, molybdenum oxide (e.g., MoO₃) films can be formed. If a sulfur source is introduced, molybdenum disulfide (MoS₂) films can be synthesized. These films have potential applications in diverse fields such as electronics, catalysis, and as solid lubricants. Research has also demonstrated the use of this precursor in combination with other metal-organic compounds to create mixed-metal oxide films with tailored functionalities. This versatility in adjusting the precursor solution to control the final film composition makes it a valuable tool for materials design.
| Deposition Technique | Film Type | Potential Applications |
| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Molybdenum Oxide, Molybdenum Sulfide (B99878) | Electronics, Catalysis |
| Spin-Coating/Dip-Coating with Thermal Annealing | Molybdenum Oxide, Mixed-Metal Oxides | Solid Lubricants, Functional Coatings |
Catalytic Applications and Mechanistic Investigations of Molybdenum Pentakis 2 Ethylhexanolate Derivatives
Homogeneous Catalysis by Molybdenum Pentakis(2-ethylhexanolate) Analogs
Molybdenum pentakis(2-ethylhexanolate) and its analogs are precursors to soluble, catalytically active species for a variety of organic transformations. The 2-ethylhexanoate (B8288628) ligands can be readily displaced or modified to generate the active catalyst in situ, providing a convenient entry point to molybdenum-catalyzed reactions.
Olefin and Alkyne Metathesis Catalysis
While Schrock-type molybdenum alkylidene complexes are the most renowned catalysts for olefin metathesis, other molybdenum precursors, including carboxylate complexes, can generate active species for this transformation. harvard.eduethz.ch The in situ generation of olefin metathesis catalysts from Mo(VI)-oxo complexes, which can be conceptually linked to the activation of carboxylate precursors, has been shown to be dependent on the electronic properties of the ancillary ligands. ethz.ch The reaction typically involves reduction of a higher-valent molybdenum precursor in the presence of an olefin to form a catalytically active molybdenum alkylidene species.
Alkyne metathesis, a powerful tool for the formation of carbon-carbon triple bonds, is also effectively catalyzed by molybdenum complexes. wikipedia.orgorganicreactions.orgnih.govchemeurope.com Catalyst systems are often generated in situ from precursors like molybdenum hexacarbonyl in the presence of phenolic activators. wikipedia.orgchemeurope.com While direct use of molybdenum pentakis(2-ethylhexanolate) is not widely documented for this specific application, the general principle of generating a high-oxidation-state molybdenum alkylidyne, the active species in alkyne metathesis, from a suitable precursor is well-established. The performance of these catalysts is highly dependent on the ligand environment, which influences both activity and substrate tolerance.
Table 1: Representative Molybdenum-Catalyzed Metathesis Reactions
| Reaction Type | Catalyst Precursor | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Olefin Metathesis | MoOCl₂(OᵗBuF₉)₂(OEt₂) | 1-nonene | Self-metathesis products | ~60 | ethz.ch |
| Alkyne Metathesis | Mo(CO)₆ / 2-fluorophenol | 1,7-octadiyne | Cyclooctyne | High | nih.gov |
| Alkyne Metathesis | Mo(VI) triphenylsilanolate | 4-propynylbenzaldehyde | Dimer | 96 | nih.gov |
Ring-Opening Polymerization (ROP) Initiated by Molybdenum Species
Molybdenum complexes have been explored as initiators for the ring-opening polymerization (ROP) of cyclic monomers, such as epoxides and lactones, to produce a variety of polymers. organic-chemistry.orgnih.govrsc.org The mechanism of ROP can vary significantly depending on the monomer and the catalytic system, but it often involves the coordination of the monomer to the metal center, followed by nucleophilic attack and ring-opening. While specific studies detailing the use of Molybdenum pentakis(2-ethylhexanolate) as a primary initiator are limited, related molybdenum compounds have shown activity. For instance, molybdenum(VI) dichloride dioxide is a known catalyst for the ring-opening of epoxides. organic-chemistry.org In the case of cyclic esters like lactones, various metal complexes, including those of tin, are widely used, and the mechanism is often a coordination-insertion pathway. nih.gov Molybdenum-based systems for ROP are an area of ongoing research, with the potential to offer unique control over polymer properties.
Epoxidation Reactions of Alkenes and Linalool
Molybdenum complexes are highly effective catalysts for the epoxidation of a wide range of alkenes, utilizing peroxides such as tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.comnih.govresearchgate.netmdpi.comacs.orgciac.jl.cn Molybdenum(V) 2-ethylhexanoate (often referred to as molybdenum octoate) is a known catalyst precursor for these reactions. The catalytic cycle is generally believed to involve the formation of a high-valent molybdenum-peroxo species, which then transfers an oxygen atom to the alkene. This process is highly valued in synthetic chemistry for the production of epoxides, which are versatile chemical intermediates.
The epoxidation of naturally occurring alkenes, such as linalool, is of particular interest for the synthesis of fine chemicals and fragrances. Molybdenum-based catalysts have demonstrated efficacy in the selective epoxidation of the double bond in such molecules. researchgate.net The choice of ligands on the molybdenum center can influence the catalyst's activity and selectivity.
Table 2: Molybdenum-Catalyzed Epoxidation of Alkenes with TBHP
| Catalyst System | Alkene | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| MoO₂(acac)₂ analog | cis-cyclooctene | cis-cyclooctene oxide | >90 | >90 | mdpi.com |
| Mo-based hydrazone complex | cis-cyclooctene | cis-cyclooctene oxide | >90 | >90 | mdpi.com |
| Au₂₅/hydroxyapatite with Mo traces | Styrene | Styrene oxide | 100 | 92 | rsc.org |
| Mo-based TiO₂ | Linalool | Linalool epoxide | High yields | High | researchgate.net |
Small Molecule Activation (e.g., CO₂, N₂, H₂) in Molybdenum Complexes
The activation of small, inert molecules such as carbon dioxide (CO₂), dinitrogen (N₂), and dihydrogen (H₂) is a significant challenge in chemistry with profound implications for sustainable chemical synthesis and energy storage. Molybdenum complexes have been at the forefront of research in this area, largely inspired by the nitrogenase enzyme, which contains a molybdenum-iron cofactor. While there is no direct evidence of Molybdenum pentakis(2-ethylhexanolate) being used in this context, the broader family of molybdenum complexes has shown remarkable capabilities.
Molybdenum complexes with specific ligand scaffolds can bind and cleave the strong triple bond of N₂, leading to the formation of ammonia (B1221849) or other nitrogen-containing compounds. Similarly, various molybdenum complexes can activate H₂ for hydrogenation reactions or CO₂ for its conversion into valuable chemicals. The reactivity of these complexes is highly dependent on the electronic and steric properties of the ligands surrounding the molybdenum center.
Heterogeneous Catalysis Incorporating Molybdenum Pentakis(2-ethylhexanolate) as Precursor
The immobilization of catalytically active metal species onto solid supports is a cornerstone of industrial catalysis, offering advantages in catalyst separation, recovery, and stability. Molybdenum pentakis(2-ethylhexanolate) serves as an excellent precursor for the synthesis of supported molybdenum catalysts due to its solubility in organic solvents, which facilitates impregnation and grafting onto various support materials.
Synthesis of Supported Molybdenum Catalysts (e.g., on Silica (B1680970), Graphene Oxide)
Silica-supported Molybdenum Catalysts: Silica (SiO₂) is a widely used support material due to its high surface area, thermal stability, and tunable porosity. Molybdenum oxide species can be deposited on silica using various methods, including impregnation with solutions of molybdenum precursors like ammonium (B1175870) molybdate (B1676688) or organometallic compounds. nih.govcapes.gov.brresearchgate.netlehigh.eduosti.gov The use of Molybdenum pentakis(2-ethylhexanolate) allows for a non-aqueous impregnation route, which can offer better control over the dispersion and nature of the resulting molybdenum species on the silica surface. After impregnation, the material is typically calcined to decompose the organic ligands and form molybdenum oxide species that are covalently attached to the silica surface. The structure of these surface species, whether isolated monomers or polymeric domains, significantly influences their catalytic activity in reactions such as olefin metathesis and oxidation. researchgate.netosti.gov
Graphene Oxide-supported Molybdenum Catalysts: Graphene oxide (GO), with its high surface area and abundance of oxygen-containing functional groups, is an attractive support for anchoring metal nanoparticles and complexes. acs.orgacs.orgresearchgate.netrsc.orgmdpi.comnih.govvnu.edu.vnresearchgate.netpec.ac.in Molybdenum species can be immobilized on GO through various interactions, including covalent bonding and electrostatic attraction. Molybdenum pentakis(2-ethylhexanolate) can be used as a precursor to generate molybdenum oxide or carbide nanoparticles on the surface of reduced graphene oxide (rGO). acs.orgrsc.orgvnu.edu.vnresearchgate.net These hybrid materials have shown promise in a range of catalytic applications, including electrocatalysis for hydrogen evolution and photocatalysis. acs.orgrsc.org The intimate contact between the molybdenum species and the conductive graphene support can enhance catalytic activity and stability.
Table 3: Characterization of Supported Molybdenum Catalysts
| Catalyst | Precursor | Support | Characterization Techniques | Key Findings | Reference |
|---|---|---|---|---|---|
| Mo/SiO₂ | (NH₄)₂MoO₄ | Silica Aerosil 300 | FT-IR, UV-Vis | In situ photoreduction leads to active Mo⁴⁺ sites. | nih.gov |
| MoOₓ/SiO₂ | MoCl₅ | Silica | EPR, Reflectance Spectroscopy | Grafting occurs via reaction with surface hydroxyls. | capes.gov.br |
| MoO₂/graphene | (NH₄)₆Mo₇O₂₄ | Graphene | SEM, TEM, XRD, Raman | MoO₂ nanoparticles decorated on graphene sheets. | vnu.edu.vn |
| Mo₂C/rGO | (NH₄)₆Mo₇O₂₄ & GO | - | - | In situ formation of Mo₂C nanoparticles on rGO. | acs.org |
Bimetallic and Multi-Metallic Catalytic Systems with Molybdenummdpi.com
The efficacy of molybdenum in catalysis is often enhanced by the formation of bimetallic or multi-metallic systems. These systems leverage synergistic interactions between molybdenum and another transition metal to achieve improved activity and selectivity. Soluble precursors, such as molybdenum 2-ethylhexanoate, which is structurally analogous to molybdenum pentakis(2-ethylhexanolate), are employed to synthesize these advanced catalysts in situ. google.com
Bimetallic heterogeneous catalysts that pair molybdenum with Group 9 or 10 metals (like Rh, Ir, Pt, Pd) on a silica support have been developed for various reductive processes. nih.govrsc.org For instance, the combination of cobalt and molybdenum sulfides on an alumina (B75360) support is a cornerstone catalyst for hydrodesulfurization in the petroleum industry. imoa.info In these systems, the second metal can influence the structure and electronic properties of the molybdenum species, leading to enhanced catalytic performance. For metals like Rh, Pd, Ir, and Pt, evidence from X-ray Absorption Spectroscopy (XAS) and CO-IR spectroscopy points to the formation of metal-molybdenum alloys. nih.govrsc.org The specific nature of the second metal dictates the final structure and catalytic function; for example, in Pd-Mo alloys, molybdenum may be retained in the nanoparticle core, whereas in Ir-Mo, Rh-Mo, and Pt-Mo systems, some metallic Mo(0) is present on the surface. nih.govrsc.org The molar ratio between molybdenum and the secondary transition metal is a critical parameter, with typical ratios ranging from approximately 10:1 to 1:1. google.com
Hydrodeoxygenation (HDO) of Alcoholsmdpi.com
The hydrodeoxygenation (HDO) of alcohols, a crucial reaction for converting biomass-derived feedstocks into valuable chemicals and fuels, is effectively catalyzed by molybdenum-based systems. rsc.org Bimetallic catalysts, in particular, show significant promise in this area. nih.govrsc.org
The choice of the secondary metal in M-Mo/SiO₂ systems dramatically influences the catalyst's activity and substrate specificity. nih.govrsc.org Research has shown that Ir–Mo/SiO₂, Rh–Mo/SiO₂, and Pt–Mo/SiO₂ catalysts are highly active for the deoxygenation of primary, secondary, and tertiary alcohols. nih.govrsc.org In contrast, Pd–Mo/SiO₂ systems exhibit remarkable selectivity, catalyzing the HDO of tertiary alcohols efficiently while showing almost no activity for primary or secondary alcohols. nih.govrsc.org This selectivity opens pathways for the targeted deoxygenation of complex polyols. nih.gov The mechanism appears to be substrate-dependent; tertiary alcohols likely proceed through a dehydration-hydrogenation pathway, while a different mechanism, associated with the presence of reduced Mo species on the catalyst surface, is dominant for primary and secondary alcohols. nih.govrsc.org
Catalytic Activity of Bimetallic Mo Catalysts in Alcohol HDO
| Catalyst | Substrate Type | Activity Level | Source |
|---|---|---|---|
| Ir–Mo/SiO₂ | Primary, Secondary, Tertiary | High | nih.govrsc.org |
| Rh–Mo/SiO₂ | Primary, Secondary, Tertiary | High | nih.govrsc.org |
| Pt–Mo/SiO₂ | Primary, Secondary, Tertiary | High | nih.govrsc.org |
| Pd–Mo/SiO₂ | Tertiary | High / Selective | nih.govrsc.org |
| Pd–Mo/SiO₂ | Primary, Secondary | Inactive | nih.govrsc.org |
| Ni–Mo/SiO₂ | All types | Low / Insignificant | nih.gov |
Fundamental Mechanistic Studies of Molybdenum Catalysis
Understanding the fundamental mechanisms of molybdenum catalysis is essential for the rational design of new and improved catalysts. This involves characterizing reaction intermediates, elucidating the redox behavior of the molybdenum center, understanding the influence of surrounding ligands, and quantifying reaction kinetics.
Identification and Characterization of Catalytic Intermediatesnih.govrsc.org
The isolation and characterization of reaction intermediates provide direct insight into catalytic cycles. In molybdenum catalysis, a variety of intermediates have been identified. For example, in the reaction of low-valent molybdenum tris-β-diketonate complexes with CO₂ and CS₂, a common ligand-bound intermediate, [Mo(diket)₂(diket·CE₂)]¹⁻, is formed, which dictates the final products. nih.govrsc.org The stability of such proposed intermediates is crucial in determining the reaction outcome. nih.govrsc.orgchemrxiv.org
In the realm of alkyne metathesis, a molybdenum-metallatetrahedrane complex has been identified as a key dynamic intermediate. nih.gov This species was found to interconvert with alkylidynes, functioning as an active participant in the catalytic cycle. nih.gov In other systems, such as those for hydrodenitrogenation, it is proposed that multiple types of active sites exist, for example, modest activity sites on catalyst particles and high activity sites at grain boundaries. fit.eduresearchgate.net Characterization techniques like X-ray photoelectron spectroscopy (XPS), high-resolution scanning transmission electron microscopy, and in situ X-ray diffraction are vital for identifying the structure and composition of these transient species. acs.orgresearchgate.netresearchgate.net
Role of Molybdenum Oxidation States and Redox Behavior in Catalytic Cyclesnih.govmdpi.comacs.orgrsc.org
Molybdenum's rich redox chemistry, with accessible oxidation states ranging from Mo(0) to Mo(VI), is central to its catalytic versatility. nih.govworldscientific.comimoa.info Catalytic cycles frequently involve the shuttling of the molybdenum center between different oxidation states. For instance, many oxomolybdenum enzymes, which catalyze oxygen atom transfer reactions, cycle between Mo(IV), Mo(V), and Mo(VI) states. nih.gov A two-electron transfer or one oxygen transfer reaction is coupled with the oxidation of Mo(IV) to Mo(VI), and the active Mo(IV) state is regenerated via two subsequent one-electron steps through a Mo(V) intermediate. nih.gov
In synthetic catalytic systems, a similar redox behavior is observed. Mo(II) complexes can serve as catalyst precursors that are oxidized in situ to the active Mo(VI) species for alkene oxidation. worldscientific.com In the deoxydehydration (DODH) reaction, dioxomolybdenum(VI) complexes are reduced to a lower-valent state to become catalytically active. uark.edu Conversely, in selective oxidation catalysis, molybdenum is reduced during the oxygen insertion step (e.g., Mo(VI)O₂ → Mo(IV)O), and the catalyst's original state is restored by an oxidant. imoa.info The specific redox potential of the Mo center is carefully controlled by its ligand environment. nih.gov
Ligand Effects on Catalytic Activity and Selectivity (e.g., Ancillary Ligands, Non-Innocence)imoa.inforesearchgate.netrsc.org
Ligands coordinated to the molybdenum center play a critical role in dictating the catalyst's performance. numberanalytics.comacs.org The steric bulk and electronic properties of ligands can be systematically varied to tune activity and selectivity. mdpi.comnumberanalytics.comnih.gov For example, in DODH reactions using molybdenum catalysts with salan ligands, it was found that sterically bulky ortho-substituents and electron-withdrawing para-substituents on the phenol (B47542) arms of the ligand led to enhanced catalytic activity. rsc.org Conversely, a rigid backbone structure was found to hinder catalysis. rsc.org
A particularly important concept is that of the "non-innocent" ligand. Unlike simple ancillary or spectator ligands, a non-innocent ligand can actively participate in the reaction, often by undergoing redox changes itself. nih.govyoutube.comresearchgate.net β-diketonate ligands, for example, have been shown to exhibit both redox and chemical non-innocence when coordinated to low-valent molybdenum. nih.govrsc.orgchemrxiv.org They can facilitate reactions by acting as a temporary storage site for electrons or by having a bond within the ligand itself be the site of a chemical transformation. nih.gov This cooperative role between the metal and the ligand enables complex, multi-electron transformations that would be difficult for the metal center alone. nih.gov
Impact of Ligand Modification on Catalytic Activity
| Catalyst System | Ligand Modification | Observed Effect on Activity | Source |
|---|---|---|---|
| Mo-Salan for DODH | Sterically bulky ortho-substituents | Enhanced activity | rsc.org |
| Mo-Salan for DODH | Electron-withdrawing para-substituents | Enhanced activity | rsc.org |
| Mo-Salan for DODH | Rigid phenyl/ethylene backbone | Impeded catalysis | rsc.org |
| MoO₂L for Epoxidation | Electron-withdrawing group (NO₂) on ligand | Increased conversion | nih.gov |
| MoO₂L for Epoxidation | Electron-donating group (NEt₂) on ligand | Decreased conversion | nih.gov |
Reaction Kinetics and Turnover Frequencies in Molybdenum-Catalyzed Processesacs.orgresearchgate.net
Quantifying the speed and efficiency of a catalytic process is achieved through the study of reaction kinetics and the determination of turnover frequencies (TOF). acs.orgacs.org The TOF represents the number of substrate molecules converted per catalytic site per unit of time, providing a direct measure of a catalyst's intrinsic activity. sciencenet.cnnih.gov
Molybdenum-based catalysts have demonstrated a wide range of efficiencies depending on the reaction and the specific catalyst formulation. In the deoxydehydration of (+)-diethyltartrate, a molybdenum catalyst supported by a salan ligand achieved a turnover number (TON) of 42. rsc.org For the hydrogen evolution reaction (HER), molybdenum carbide thin films have shown a high TOF of 18 H₂ s⁻¹, while amorphous MoS₂ films exhibited a TOF of 3 H₂ s⁻¹ at an overpotential of 0.215 V. acs.orgacs.org Kinetic studies, such as those analyzing the relationship between catalytic current and overpotential (Tafel analysis), are crucial for elucidating reaction mechanisms, like determining the rate-determining step in electrocatalytic cycles. acs.orgnih.gov
Reported Turnover Frequencies (TOF) for Molybdenum Catalysts
| Catalyst | Reaction | Reported TOF / TON | Source |
|---|---|---|---|
| Mo-Salan Complex | Deoxydehydration (DODH) | 42 (TON) | rsc.org |
| Molybdenum Carbide Film | Hydrogen Evolution Reaction (HER) | 18 H₂ s⁻¹ | acs.org |
| Amorphous MoS₂ Film | Hydrogen Evolution Reaction (HER) | 3 H₂ s⁻¹ | acs.org |
Thermal Decomposition Pathways and Precursor Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Molybdenum 2-Ethylhexanoates
While specific TGA/DTA data for Molybdenum pentakis(2-ethylhexanolate) is not extensively detailed in publicly available literature, the thermal behavior of related molybdenum carboxylates and other organomolybdenum precursors provides significant insights. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference material, indicating exothermic or endothermic events. americanelements.comnih.govstrem.com
For organometallic compounds, TGA typically shows mass loss steps corresponding to the volatilization or decomposition of ligands. For instance, the thermal analysis of a related compound, Molybdenum(IV) 2-ethylhexanoate (B8288628), would be expected to show decomposition of the 2-ethylhexanoate ligands at elevated temperatures. strem.com Similarly, the TGA of Tin(II) 2-ethylhexanoate shows that thermal treatment leads to a residue of tin oxide, indicating the decomposition of the organic portion of the molecule. researchgate.net The DTA curve would reveal whether these decomposition steps are endothermic or exothermic. The decomposition of many metal 2-ethylhexanoates is an endothermic process, though subsequent oxidation of the residue can be exothermic. americanelements.com
The table below illustrates hypothetical TGA/DTA event data for a generic Molybdenum 2-ethylhexanoate, based on the behavior of similar metal carboxylates.
Interactive Data Table: Hypothetical Thermal Analysis Events for Molybdenum 2-Ethylhexanoate
| Temperature Range (°C) | TGA Event | DTA Event | Interpretation |
|---|---|---|---|
| 100-250 | Gradual Mass Loss | Endotherm | Initial decomposition and volatilization of organic ligands. |
| 250-400 | Significant Mass Loss | Endotherm/Exotherm | Primary decomposition to form intermediate molybdenum species. An exothermic peak may appear if decomposition occurs in an oxidative atmosphere. |
Analysis of Decomposition Products and Residues
The products resulting from the thermal decomposition of molybdenum 2-ethylhexanoate precursors are highly dependent on the reaction atmosphere and temperature.
When heated in the presence of a sulfur source, molybdenum 2-ethylhexanoate decomposes to form molybdenum disulfide (MoS₂). This process is utilized in the hydroprocessing of heavy oils, where the precursor decomposes in-situ at temperatures between 120°C and 250°C to form catalytically active MoS₂ nanoparticles.
In an inert atmosphere (like nitrogen or argon), the decomposition of molybdenum precursors generally leads to molybdenum oxides or mixed-phase materials. For example, the thermal decomposition of ammonium (B1175870) molybdate (B1676688) in an argon atmosphere results in a mixture of MoO₃ and Mo₄O₁₁ phases. researchgate.net If a source of carbon is present, as in the organic ligands of molybdenum 2-ethylhexanoate, molybdenum carbides (such as Mo₂C and MoC₁₋ₓ) can be formed through pyrolysis. mdpi.com
In an oxidizing atmosphere (like air), the organic ligands are combusted, and the molybdenum is oxidized, typically forming molybdenum trioxide (MoO₃). researchgate.net Studies on other molybdenum precursors show that decomposition in air leads to the formation of crystalline α-MoO₃ at temperatures around 370°C. nih.gov
The volatile decomposition products from the organic ligands would primarily consist of carbon dioxide, water, and various hydrocarbons resulting from the breakdown of the 2-ethylhexanoate group.
Influence of Decomposition Conditions on Resulting Material Morphology and Purity
The conditions under which molybdenum pentakis(2-ethylhexanolate) is decomposed play a critical role in determining the morphology, crystallinity, and purity of the resulting molybdenum-containing material.
Atmosphere:
Oxidizing (e.g., Air, O₂): Leads to the formation of molybdenum oxides. The decomposition of ammonium molybdate in an O₂ atmosphere yields pure MoO₃. researchgate.net This is a common method for producing molybdenum oxide powders and films.
Inert (e.g., Argon, Nitrogen): Can result in various molybdenum oxide phases. For instance, decomposing ammonium molybdate under argon produces a mix of MoO₃ and Mo₄O₁₁. researchgate.net When using an organometallic precursor like molybdenum 2-ethylhexanoate, the carbon from the ligands can act as a reducing agent, potentially leading to lower oxidation states like MoO₂ or even molybdenum carbide. mdpi.comresearchgate.net
Reducing (e.g., H₂): Promotes the formation of lower-valent molybdenum oxides. At temperatures of 450-550°C in H₂, a mixture of MoO₃ and Mo₄O₁₁ can be formed, while at a higher temperature of 650°C, MoO₂ is produced along with Mo₄O₁₁. researchgate.net
Sulfidizing (e.g., H₂S or in the presence of sulfur compounds): Is necessary for the formation of molybdenum disulfide (MoS₂). The morphology of MoS₂ can be controlled from smooth films to vertically grown flakes by tuning reaction parameters. nih.gov
Temperature: Decomposition temperature significantly affects the crystallinity and particle size of the final product. Higher temperatures generally lead to larger, more crystalline particles. For example, in the synthesis of MoO₃ from a precursor, increasing the decomposition temperature from 370°C to 500°C resulted in larger, more dispersed flaky particles with higher crystallinity. nih.gov However, excessively high temperatures can cause particle agglomeration, leading to a decrease in the specific surface area. nih.gov The synthesis of metastable phases like MoO₂ requires careful temperature control, as it is prone to further oxidation or reduction depending on the environment. elsevierpure.comrsc.org
Method of Decomposition: Techniques like spray pyrolysis can be used to control particle morphology. In the synthesis of molybdenum oxides via ultrasonic spray pyrolysis, parameters such as precursor concentration and pyrolysis temperature influence the particle size and phase structure of the resulting material. researchgate.net
The table below summarizes the influence of different conditions on the final products.
Interactive Data Table: Effect of Decomposition Conditions
| Condition | Parameter | Resulting Material | Morphology/Purity Note |
|---|---|---|---|
| Atmosphere | Air / O₂ | MoO₃ | Tends to form crystalline α-MoO₃. researchgate.netnih.gov |
| Ar / N₂ | MoO₃/Mo₄O₁₁ or MoO₂/MoCₓ | Product depends on temperature and carbon availability from ligands. researchgate.netmdpi.com | |
| H₂ | MoO₂ / Mo₄O₁₁ | Higher temperatures favor lower oxidation states. researchgate.net | |
| Sulfur Source | MoS₂ | Essential for sulfide (B99878) formation; morphology is tunable. nih.gov | |
| Temperature | Increasing Temp. | MoO₃, MoO₂ | Generally increases crystallinity and particle size. nih.gov |
| 120-250°C | MoS₂ (with S) | Forms catalytically active nanoparticles. |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for molybdenum pentakis(2-ethylhexanolate)?
- Methodological Answer : Synthesis typically involves ligand substitution under inert atmospheres (e.g., Schlenk line techniques) to prevent hydrolysis or oxidation. A retrosynthetic approach (as seen in platinum pentakis derivatives) suggests starting from a molybdenum halide precursor, followed by stepwise ligand exchange with 2-ethylhexanol under anhydrous conditions . Key parameters include temperature control (50–80°C) and stoichiometric excess of the alcohol ligand. Purity is monitored via TLC or GC-MS, with isolation via vacuum distillation.
Q. How can researchers characterize the structural integrity of molybdenum pentakis(2-ethylhexanolate)?
- Methodological Answer :
- X-ray crystallography resolves coordination geometry (e.g., trigonal bipyramidal vs. square pyramidal). For non-crystalline samples, EXAFS provides bond-length data for Mo–O interactions .
- NMR spectroscopy (¹H, ¹³C) identifies ligand environments, with chemical shifts compared to free 2-ethylhexanol.
- ATR-IR confirms ligand binding via shifts in ν(Mo–O) and ν(C–O) stretches (e.g., 1647 cm⁻¹ for analogous cyclopentadienyl complexes) .
Q. What factors influence the thermal stability of molybdenum pentakis(2-ethylhexanolate)?
- Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (e.g., >200°C for similar organomolybdenum compounds). Stability is enhanced by steric bulk of the 2-ethylhexanol ligand, which reduces intermolecular interactions. Moisture sensitivity necessitates storage in anhydrous solvents (e.g., hexane) with molecular sieves. Reactivity with protic solvents (e.g., water, alcohols) is quantified via kinetic studies using UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the electronic structure of molybdenum pentakis(2-ethylhexanolate) influence its catalytic activity?
- Methodological Answer :
- DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, electron-rich Mo centers (due to alkoxide donors) favor oxidative addition reactions .
- Cyclic voltammetry identifies redox potentials, correlating with catalytic turnover in cross-coupling reactions. Comparative studies with analogous niobium/tantalum complexes highlight ligand-dependent electronic effects .
Q. What methodologies resolve contradictions in reported coordination geometries for molybdenum pentakis(2-ethylhexanolate)?
- Methodological Answer : Contradictions often arise from solvent or counterion effects. A combined approach is recommended:
- Single-crystal XRD for definitive geometry.
- EPR spectroscopy to detect paramagnetic intermediates (e.g., Mo(V) species).
- Principal Component Analysis (PCA) of spectroscopic datasets (e.g., IR, Raman) to statistically differentiate structural clusters .
Q. How can computational modeling predict the reactivity of molybdenum pentakis(2-ethylhexanolate) in novel ligand environments?
- Methodological Answer :
- Molecular dynamics (MD) simulations model ligand-exchange kinetics in solvated systems (e.g., DMSO or THF). Parameters include bond dissociation energies and solvation free energies.
- QTAIM (Quantum Theory of Atoms in Molecules) analyzes electron density topology to predict regioselectivity in ligand substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
